molecular formula C18H21NOS B2409997 3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one CAS No. 1396716-93-0

3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2409997
CAS No.: 1396716-93-0
M. Wt: 299.43
InChI Key: AWAJOZBMTMNYOJ-UHFFFAOYSA-N
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Description

3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring substituted with a thiophene moiety and a phenyl group

Chemical Reactions Analysis

3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells like MDA-MB-231. The compound has shown to decrease cell viability at lower concentrations, indicating potent cytotoxic effects.

CompoundCell LineIC50 (µM)
3-Phenyl...MDA-MB-2316.25
Other CompoundsMCF-725

The mechanism involves the inhibition of key pathways related to tumor growth and survival, such as the PI3K and MAPK pathways, which are crucial for cancer cell proliferation and resistance to therapy .

2. Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies have reported minimum inhibitory concentrations (MICs) against various pathogens, demonstrating its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

These findings suggest that the compound may inhibit biofilm formation and exhibit bactericidal effects .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Molecular Targets: The compound may modulate the activity of various enzymes and receptors, influencing cellular signaling pathways.
  • Pathways Involved: It can affect apoptosis, cell proliferation, and signal transduction pathways, leading to altered cellular responses in cancer and microbial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Phenyl-3-(piperidin-1-yl)propan-1-oneLacks thiophene moietyDifferent pharmacological profile
BiperidenSimilar piperidine structureUsed in Parkinson's disease treatment
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-Different substitution patternVaries in activity

Case Studies

Several case studies highlight the efficacy of this compound in both preclinical and clinical settings:

  • Anticancer Efficacy: In a study involving MDA-MB-231 cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability, showcasing its potential as a therapeutic agent against breast cancer.
  • Antimicrobial Resistance: A study assessing the antimicrobial properties found that the compound effectively inhibited resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Properties

IUPAC Name

3-phenyl-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c20-18(7-6-15-4-2-1-3-5-15)19-11-8-16(9-12-19)17-10-13-21-14-17/h1-5,10,13-14,16H,6-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAJOZBMTMNYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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